SR1001 SR1001 SR1001 is a selective RORα and RORγ inverse agonist; suppresses TH17 cell differentiation and inhibits autoimmunity.IC50 value:Target: RORα/RORγ ligandin vitro: SR1001 binds specifically to the ligand-binding domains of RORα and RORγt, inducing a conformational change within the ligand-binding domain that encompasses the repositioning of helix 12 and leads to diminished affinity for co-activators and increased affinity for co-repressors, resulting in suppression of the receptors/' transcriptional activity. SR1001 inhibited the development of murine T(H)17 cells, as demonstrated by inhibition of interleukin-17A gene expression and protein production. Furthermore, SR1001 inhibited the expression of cytokines when added to differentiated murine or human T(H)17 cells [1]. SR1001 reduced the interaction of a coactivator TRAP220 NR box 2 peptide with RORγ in a dose dependent manner(IC50=117 nM) [1].in vivo: SR1001 was a RORα inverse agonist eliminated the circadian pattern of expression of CS mRNA in mice [2].
Brand Name: Vulcanchem
CAS No.: 1335106-03-0
VCID: VC0002571
InChI: InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25)
SMILES: CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Molecular Formula: C15H13F6N3O4S2
Molecular Weight: 477.396

SR1001

CAS No.: 1335106-03-0

Inhibitors

VCID: VC0002571

Molecular Formula: C15H13F6N3O4S2

Molecular Weight: 477.396

SR1001 - 1335106-03-0

CAS No. 1335106-03-0
Product Name SR1001
Molecular Formula C15H13F6N3O4S2
Molecular Weight 477.396
IUPAC Name N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25)
Standard InChIKey OZBSSKGBKHOLGA-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Appearance Assay:≥98%A crystalline solid
Description SR1001 is a selective RORα and RORγ inverse agonist; suppresses TH17 cell differentiation and inhibits autoimmunity.IC50 value:Target: RORα/RORγ ligandin vitro: SR1001 binds specifically to the ligand-binding domains of RORα and RORγt, inducing a conformational change within the ligand-binding domain that encompasses the repositioning of helix 12 and leads to diminished affinity for co-activators and increased affinity for co-repressors, resulting in suppression of the receptors/' transcriptional activity. SR1001 inhibited the development of murine T(H)17 cells, as demonstrated by inhibition of interleukin-17A gene expression and protein production. Furthermore, SR1001 inhibited the expression of cytokines when added to differentiated murine or human T(H)17 cells [1]. SR1001 reduced the interaction of a coactivator TRAP220 NR box 2 peptide with RORγ in a dose dependent manner(IC50=117 nM) [1].in vivo: SR1001 was a RORα inverse agonist eliminated the circadian pattern of expression of CS mRNA in mice [2].
Synonyms (Z)-N-(5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetimidic acid
Reference [1]. Solt LA, et al. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature. 2011 Apr 28;472(7344):491-4.
[2]. Crumbley C, et al. Regulation of expression of citrate synthase by the retinoic acid receptor-related orphan receptor α (RORα). PLoS One. 2012;7(4):e33804.
PubChem Compound 44241473
Last Modified Nov 11 2021
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